molecular formula C7H8BClO2 B1428927 [(2-Chlorophenyl)methyl]boronic acid CAS No. 1350512-46-7

[(2-Chlorophenyl)methyl]boronic acid

Cat. No.: B1428927
CAS No.: 1350512-46-7
M. Wt: 170.4 g/mol
InChI Key: JHDZJRYKSWVGNS-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-chlorophenylmethyl moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 2-chlorobenzyl chloride with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is a common practice to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.

Major Products

    Oxidation: Phenols

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

[(2-Chlorophenyl)methyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical intermediates.

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)methyl]boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

[(2-Chlorophenyl)methyl]boronic acid can be compared with other boronic acids such as:

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Fluorophenylboronic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 2-chloro group can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable complexes make it an essential tool for researchers and industrial chemists alike.

Properties

IUPAC Name

(2-chlorophenyl)methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDZJRYKSWVGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350512-46-7
Record name [(2-chlorophenyl)methyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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